molecular formula C21H21N5O4S B2793945 4-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 898442-02-9

4-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2793945
CAS No.: 898442-02-9
M. Wt: 439.49
InChI Key: PTQIVKPOADYBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazine core substituted with a piperidine moiety and a nitro group at the para position of the benzene ring. The pyridazine ring and piperidine substituent may enhance solubility and binding affinity to biological targets, while the nitro group could modulate electronic properties and stability.

Properties

IUPAC Name

4-nitro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c27-26(28)18-7-9-19(10-8-18)31(29,30)24-17-6-4-5-16(15-17)20-11-12-21(23-22-20)25-13-2-1-3-14-25/h4-12,15,24H,1-3,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQIVKPOADYBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyridazine ring, followed by the introduction of the piperidine moiety and the benzenesulfonamide group. Common reagents used in these reactions include nitrobenzene derivatives, piperidine, and sulfonamide precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related benzenesulfonamide derivatives:

Compound Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Method Reference
Target compound 452.48* Nitro, pyridazine, piperidine Not reported Likely Suzuki coupling -
Desai et al. triazine-pyrimidine compound ~600† Triazine, pyrimidine, arylamino Antimicrobial Nucleophilic substitution
Patent Example 57 (chromenone derivative) 616.9 Pyrazolopyrimidine, chromen-4-one, cyclopropyl Not reported Suzuki coupling with Pd catalyst

*Calculated from molecular formula (C₂₁H₂₀N₆O₄S); †Estimated based on described structure.

Key Comparisons:

Structural Features: The target compound’s pyridazine-piperidine scaffold distinguishes it from Desai et al.’s triazine-pyrimidine derivatives and the patent compound’s pyrazolopyrimidine-chromenone system . Pyridazine’s electron-deficient nature may enhance interactions with enzymatic targets compared to triazine’s planar geometry.

Synthetic Routes :

  • The patent compound’s synthesis via Suzuki-Miyaura coupling (using a palladium catalyst and boronic acid) suggests a plausible route for the target compound, particularly for attaching the pyridazine-phenyl moiety. Desai et al.’s method relied on nucleophilic substitution at the triazine core , which is less applicable to pyridazine systems.

Biological Activity: Desai et al.’s triazine derivatives exhibited broad-spectrum antimicrobial activity (e.g., against E. coli and S. While the target compound’s activity remains uncharacterized, its structural similarity implies possible overlap in mechanism, such as inhibition of dihydropteroate synthase (DHPS).

Physicochemical Properties: The target compound’s lower molecular weight (452 vs. 616.9 in the patent compound) may improve bioavailability.

Thermal Stability :

  • The patent compound’s melting point (211–214°C) suggests high crystallinity, a trait often desirable for drug formulation. Comparable data for the target compound are lacking but could be inferred from similar sulfonamides.

Research Implications and Gaps

  • Synthetic Optimization : Comparative analysis of coupling methods (e.g., Suzuki vs. Buchwald-Hartwig) could refine the target compound’s yield and purity.
  • Structure-Activity Relationships (SAR) : Systematic modifications to the pyridazine and piperidine moieties may elucidate key pharmacophoric elements.

Biological Activity

4-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H21N5O4SC_{21}H_{21}N_{5}O_{4}S with a molecular weight of approximately 439.49 g/mol. Its structure features a sulfonamide group, a pyridazine ring, and a piperidine moiety, which are crucial for its biological activity.

Kinase Inhibition

Research indicates that this compound exhibits moderate inhibitory effects on specific kinases associated with cancer cell proliferation. A study published in Bioorganic & Medicinal Chemistry Letters highlighted its potential as an anti-cancer agent through its action on kinases involved in cellular processes linked to cancer progression.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial properties . Similar compounds in the sulfonamide class have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess similar activity .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's interaction with biological targets. Techniques such as molecular docking and enzyme inhibition assays have been employed to assess binding affinity and inhibitory potency against specific enzymes implicated in disease processes.

Table 1: Summary of In Vitro Studies on Biological Activity

StudyTargetMethod UsedKey Findings
KinasesEnzyme Inhibition AssayModerate inhibition of cancer-related kinases
Bacterial StrainsAntimicrobial AssayPotential antimicrobial activity observed

Case Studies

A notable case study examined the effects of related benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. Although not directly involving the compound of interest, these studies provide insights into the cardiovascular implications of sulfonamide derivatives .

Table 2: Effects of Sulfonamide Derivatives on Perfusion Pressure

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Compound A (Benzenesulfonamide)0.001Decreased perfusion pressure
Compound B (4-nitro derivative)0.001Notable decrease observed

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization involves stepwise modifications:

  • Step 1: Coupling of the pyridazin-3-ylphenyl intermediate with piperidine via nucleophilic substitution. Solvents like dichloromethane or DMF are preferred, with catalysts (e.g., Pd/C) to enhance efficiency .
  • Step 2: Sulfonamide bond formation using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Purification: Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization in ethanol improves purity (>95%) .
    Key Metrics: Monitor reaction progress via TLC/HPLC. Yield optimization (typically 60–75%) requires precise temperature control and stoichiometric ratios .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ variability) may stem from:

  • Assay Conditions: Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) can alter enzyme-binding kinetics. Standardize protocols using validated assays (e.g., fluorogenic substrates for enzyme inhibition studies) .
  • Target Selectivity: Off-target interactions (e.g., with sodium channels vs. DHPS) require orthogonal validation methods:
    • SPR (Surface Plasmon Resonance): Quantifies binding affinity to primary targets (e.g., DHPS) .
    • Patch-Clamp Electrophysiology: Confirms sodium channel modulation .
  • Structural Analog Comparison: Cross-reference activity data with analogs (e.g., morpholine vs. piperidine substitutions) to identify substituent-specific effects .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm regiochemistry of the pyridazine ring and sulfonamide linkage. Key signals:
  • Piperidine protons: δ 1.5–2.5 ppm (multiplet) .
  • Sulfonamide NH: δ 7.8–8.2 ppm (broad singlet) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions .
  • Mass Spectrometry (HRMS): Validate molecular weight (theoretical: ~480 g/mol) with <2 ppm error .
  • X-ray Crystallography: Resolve 3D conformation using ORTEP-3 for GUI-based refinement .

Advanced: How does the piperidine substituent influence this compound’s pharmacokinetic profile?

Methodological Answer:
The piperidine moiety impacts:

  • Lipophilicity: Calculated logP increases by ~0.5 units compared to morpholine analogs, enhancing membrane permeability (Caco-2 assay: Papp > 1 × 10⁻⁶ cm/s) .
  • Metabolic Stability: Piperidine’s susceptibility to CYP3A4 oxidation requires metabolic profiling:
    • Microsomal Incubations: Identify N-dealkylation metabolites via LC-MS/MS .
    • Half-life (t₁/₂): Optimize using deuterated piperidine to reduce first-pass metabolism .
  • Target Residence Time: Molecular dynamics simulations show piperidine’s hydrophobic interactions prolong binding to DHPS (residence time >30 min) .

Basic: What stability challenges arise during storage, and how are they mitigated?

Methodological Answer:

  • Hydrolysis Risk: The sulfonamide bond is prone to cleavage under acidic/basic conditions. Store at pH 6–7 in anhydrous DMSO at –20°C .
  • Oxidation: The nitro group may degrade under light. Use amber vials and antioxidant additives (e.g., BHT at 0.01% w/v) .
  • Long-Term Stability: Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis ensure >90% purity retention .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

Methodological Answer:
SAR Framework:

Position Modification Impact on Activity Reference
Piperidine (R₁)Replace with pyrrolidine↓ DHPS affinity (ΔΔG = +1.2 kcal/mol)
Nitro (R₂)Reduce to amine (–NH₂)↑ Solubility but ↓ IC₅₀ (2-fold)
Pyridazine (R₃)Fluorine substitution↑ Sodium channel block (EC₅₀ = 12 nM)

Methodology:

  • Computational Docking (AutoDock Vina): Predict binding poses to prioritize synthetic targets .
  • Parallel Synthesis: Generate 10–20 analogs via combinatorial chemistry for high-throughput screening .

Basic: What in vitro assays are recommended for initial biological evaluation?

Methodological Answer:

  • Enzyme Inhibition: DHPS activity assay using dihydropteroate substrate; monitor NADPH depletion at 340 nm .
  • Cytotoxicity: MTT assay in HEK293 cells (48 h exposure; IC₅₀ calculation via nonlinear regression) .
  • Membrane Permeability: PAMPA (Parallel Artificial Membrane Permeability Assay) with hexadecane membrane .

Advanced: How can researchers reconcile conflicting crystallography and NMR data on this compound’s conformation?

Methodological Answer:

  • X-ray vs. Solution-State Discrepancies:
    • X-ray: Captures solid-state conformation (e.g., sulfonamide torsion angle = 85°) .
    • NMR (ROESY): Detects dynamic conformers in solution (e.g., piperidine-chair vs. boat interconversion) .
  • Mitigation: Use variable-temperature NMR to assess energy barriers between conformers. MD simulations (AMBER) correlate experimental data with theoretical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.